molecular formula C21H25N B1619057 Pyrophenindane CAS No. 7009-69-0

Pyrophenindane

Cat. No.: B1619057
CAS No.: 7009-69-0
M. Wt: 291.4 g/mol
InChI Key: AMYOGBYNKSSTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrophenindane is a pyrrolidylmethyl-substituted arylindan compound patented by Mead Johnson & Co. It is known for its potent activity in the prevention of reserpine-induced ptosis in mice, a test for antidepressant activity . This compound has been studied for its potential antispasmodic and antidepressant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrophenindane involves the substitution of a pyrrolidylmethyl group onto an arylindan structure. The specific synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and functional group modifications.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. Typically, such compounds are produced using large-scale organic synthesis techniques, which may involve the use of catalysts, controlled reaction environments, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrophenindane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pyrophenindane has been studied for various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of its antispasmodic and antidepressant properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions like depression and muscle spasms.

    Industry: Potential applications in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of pyrophenindane is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. For example, its antidepressant activity may be related to its ability to modulate neurotransmitter levels or receptor activity in the brain.

Comparison with Similar Compounds

Uniqueness: Pyrophenindane is unique due to its specific substitution pattern and its potent activity in preventing reserpine-induced ptosis in mice. This makes it a valuable compound for studying antidepressant mechanisms and developing potential therapeutic agents.

Properties

CAS No.

7009-69-0

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

1-methyl-3-[(3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl]pyrrolidine

InChI

InChI=1S/C21H25N/c1-22-12-11-16(15-22)13-18-14-21(17-7-3-2-4-8-17)20-10-6-5-9-19(18)20/h2-10,16,18,21H,11-15H2,1H3

InChI Key

AMYOGBYNKSSTIB-UHFFFAOYSA-N

SMILES

CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4

Canonical SMILES

CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.